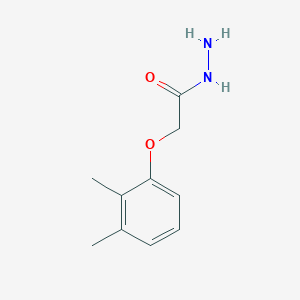

2-(2,3-Dimethylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRIARQZPKNHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407337 | |

| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134432-60-3 | |

| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(2,3-Dimethylphenoxy)acetohydrazide. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogs to offer valuable comparative insights. The document includes a detailed, generalized experimental protocol for its synthesis, presented alongside a clear workflow diagram. Furthermore, potential signaling pathways are discussed based on the known biological activities of similar phenoxyacetohydrazide derivatives, offering a foundation for future research and drug development endeavors.

Introduction

This compound belongs to the class of phenoxyacetohydrazide derivatives, a group of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. Hydrazide-hydrazone compounds are known to exhibit a wide range of bioactivities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This guide focuses on the 2,3-dimethyl substituted variant, providing a foundational understanding of its chemical and physical characteristics.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be inferred and compared with its isomers.

Table 1: Physicochemical Data of this compound and Its Isomers

| Property | This compound | 2-(2,4-Dimethylphenoxy)acetohydrazide | 2-(3,4-Dimethylphenoxy)acetohydrazide | 2-(3,5-Dimethylphenoxy)acetohydrazide (Computed) | 2-(2,6-Dimethylphenoxy)acetohydrazide (Computed) |

| CAS Number | 134432-60-3 | 72293-69-7 | 125298-97-7 | 83798-15-6 | 64106-78-1 |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol | 194.24 g/mol | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |

| Melting Point | Not available | 179-181 °C[2] | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | 422.6 °C at 760 mmHg[3] | Not available | Not available |

| Density | Not available | Not available | 1.128 g/cm³[3] | Not available | Not available |

| logP | Not available | Not available | 1.7633[3] | 1.2[4] | 1.2[5] |

| Solubility | Not available | Not available | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available | Not available |

Synthesis and Experimental Protocols

A general and reliable method for the synthesis of phenoxyacetohydrazide derivatives involves a two-step process. This procedure can be adapted for the synthesis of this compound.

General Synthesis of Phenoxyacetohydrazides

Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

Substituted phenols are reacted with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours. Following the reaction, the solvent is removed, and the residue is treated with water and extracted with an organic solvent like ether to isolate the ester product[6][7].

Step 2: Synthesis of this compound

The synthesized ethyl 2-(2,3-dimethylphenoxy)acetate is then dissolved in a suitable alcohol, such as ethanol, and reacted with hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the acetohydrazide derivative typically precipitates out of the solution and can be collected by filtration, washed, and recrystallized to yield the pure product[6][8].

Experimental Workflow

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, studies on analogous compounds provide insights into its potential therapeutic applications. Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents[2][6].

The proposed mechanism for these effects involves the inhibition of key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF)[6][9]. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF can disrupt the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and certain inflammatory conditions.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway based on the activities of related phenoxyacetohydrazide derivatives.

Conclusion

This compound is a compound of interest within the broader class of phenoxyacetohydrazide derivatives. Although specific experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting comparative data from its isomers and a detailed, adaptable synthesis protocol. The potential for this compound to exhibit anti-inflammatory and anti-angiogenic activities, based on the known mechanisms of related molecules, warrants further investigation. This technical guide serves as a valuable resource to stimulate and support future research into the therapeutic potential of this compound.

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3,4-Dimethylphenoxy)acetohydrazide|125298-97-7 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,6-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 767091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 7. Synthesis, spectral analysis and pharmacological study of N'- substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides – ScienceOpen [scienceopen.com]

- 8. ebook.ranf.com [ebook.ranf.com]

- 9. benchchem.com [benchchem.com]

An In-depth NMR Analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2,3-Dimethylphenoxy)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed examination of the compound's structural features through NMR spectroscopy.

Introduction

This compound is a chemical compound of interest in medicinal chemistry due to its hydrazide functional group, which is a common pharmacophore in various therapeutic agents. A thorough structural elucidation is paramount for its characterization and further development. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide presents a complete ¹H and ¹³C NMR analysis, including predicted spectral data, detailed experimental protocols, and a logical workflow for the spectral interpretation.

Experimental Protocols

The following section details the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to dissolve polar compounds and the presence of exchangeable protons. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

High-resolution ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The following parameters are typically used:

-

Pulse Program: Standard one-pulse sequence.

-

Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Spectroscopy

¹³C NMR spectra are acquired on the same instrument, using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Typical acquisition parameters are:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak (DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR Data Presentation

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below for clarity and ease of comparison.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.15 | Singlet | 1H | -NH- |

| 7.00 | Triplet | 1H | Ar-H (H-5) |

| 6.85 | Doublet | 1H | Ar-H (H-6) |

| 6.75 | Doublet | 1H | Ar-H (H-4) |

| 4.40 | Singlet | 2H | -O-CH₂- |

| 4.25 | Broad Singlet | 2H | -NH₂ |

| 2.20 | Singlet | 3H | Ar-CH₃ (at C-2) |

| 2.10 | Singlet | 3H | Ar-CH₃ (at C-3) |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O |

| 155.0 | Ar-C (C-1) |

| 137.5 | Ar-C (C-3) |

| 130.0 | Ar-C (C-2) |

| 126.0 | Ar-C (C-5) |

| 124.5 | Ar-C (C-6) |

| 112.0 | Ar-C (C-4) |

| 67.0 | -O-CH₂- |

| 20.0 | Ar-CH₃ (at C-3) |

| 15.0 | Ar-CH₃ (at C-2) |

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis.

Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide chain, the amine protons, and the methyl groups on the aromatic ring.

-

Aromatic Protons: The three aromatic protons (H-4, H-5, and H-6) are expected to appear in the range of δ 6.7-7.1 ppm. Due to their ortho and meta couplings, they will likely appear as a doublet, a triplet, and a doublet, respectively.

-

Methylene Protons: The two protons of the -O-CH₂- group are chemically equivalent and are expected to appear as a singlet around δ 4.40 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

-

Amine Protons: The -NH- and -NH₂ protons of the hydrazide group are exchangeable and often appear as broad singlets. In DMSO-d₆, they are typically observed at around δ 9.15 ppm for the -NH- proton and δ 4.25 ppm for the -NH₂ protons.

-

Methyl Protons: The two methyl groups attached to the aromatic ring are in different chemical environments and are expected to give rise to two distinct singlets at approximately δ 2.20 and 2.10 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded and is expected to appear at the lowest field, around δ 168.5 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon attached to the oxygen (C-1) will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons bearing the methyl groups (C-2 and C-3) will also have distinct chemical shifts.

-

Methylene Carbon: The carbon of the -O-CH₂- group is expected to appear around δ 67.0 ppm.

-

Methyl Carbons: The two methyl carbons will be the most shielded and will appear at the highest field, around δ 20.0 and 15.0 ppm.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides a comprehensive structural elucidation of this compound. The predicted chemical shifts, multiplicities, and integrations are consistent with the proposed molecular structure. This information is crucial for the identity and purity confirmation of the compound, which is essential for its application in research and development. The provided experimental protocols and analytical workflow serve as a valuable resource for scientists working with this and similar molecules.

Crystal Structure of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide

Disclaimer: Crystallographic data for the specific compound 2-(2,3-Dimethylphenoxy)acetohydrazide is not publicly available in the searched databases. This guide provides a comprehensive overview based on the crystal structures of closely related analogs, offering insights into the expected structural features and experimental methodologies.

This technical whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development interested in the structural and experimental aspects of this compound and its derivatives. The information presented herein is a compilation of data from analogous compounds and established methodologies in the field of crystallography and chemical synthesis.

Introduction to Phenoxyacetohydrazides

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The structural framework of these molecules, featuring a flexible ether linkage and a hydrazide moiety capable of forming multiple hydrogen bonds, allows for diverse intermolecular interactions, which are crucial for their biological function. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.

Predicted Crystallographic Data

While the specific crystal structure of this compound has not been reported, the crystallographic data from closely related compounds, such as 2-(4-Methylphenoxy)acetohydrazide and 2-(2-Chlorophenoxy)acetohydrazide, can be used to predict its structural parameters.

Table 1: Comparative Crystallographic Data of Analogous Phenoxyacetohydrazides

| Parameter | 2-(4-Methylphenoxy)acetohydrazide[4] | 2-(2-Chlorophenoxy)acetohydrazide[5] |

| Formula | C₉H₁₂N₂O₂ | C₈H₉ClN₂O₂ |

| Molar Mass | 180.21 g/mol | 200.62 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 6.3833 (2) | 15.2384 (5) |

| b (Å) | 4.0755 (1) | 3.9269 (1) |

| c (Å) | 35.9741 (12) | 16.8843 (6) |

| β (°) | 90.018 (2) | 117.269 (2) |

| Volume (ų) | 935.87 (5) | 898.07 (5) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 100 |

Table 2: Key Bond Lengths and Angles (Expected for this compound)

Based on the data from related structures, the following bond lengths and angles can be anticipated for this compound.

| Bond/Angle | Expected Value |

| C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| N-N | ~1.42 Å |

| O-C (ether) | ~1.37 Å |

| C-O-C (ether) | ~118° |

| O=C-N | ~122° |

| C-N-N | ~119° |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of this compound, adapted from established methods for similar compounds[4][5].

Synthesis of this compound

The synthesis typically involves a two-step process: esterification of 2,3-dimethylphenol followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

-

To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.

-

Reflux the reaction mixture for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Reflux the mixture for 6-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, reduce the solvent volume by distillation.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals suitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a CCD area detector using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.

-

The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow for synthesis and crystallographic analysis.

Potential Biological Significance

Hydrazide-hydrazone derivatives are recognized for their wide array of biological activities, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules through hydrogen bonding[1]. The phenoxyacetohydrazide scaffold, in particular, has been explored for the development of novel therapeutic agents. The introduction of dimethylphenyl moiety may influence the lipophilicity and steric properties of the molecule, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Solubility Profile of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide for Researchers

For immediate release.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-Dimethylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to a lack of publicly available, direct experimental solubility data for this specific molecule, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and provides detailed experimental protocols for its empirical determination in common laboratory solvents.

Core Physicochemical Properties and Predicted Solubility

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The properties of the target compound and its isomers are presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Predicted Solubility |

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 1.8 (Predicted) | Likely soluble in polar organic solvents; sparingly soluble in water. |

| 2-(3,4-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | 1.76 | Likely soluble in polar organic solvents; sparingly soluble in water.[1] |

| 2-(3,5-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | 1.2 (Predicted) | Likely soluble in polar organic solvents; sparingly soluble in water.[2] |

| 2-(2,6-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | N/A | Likely soluble in polar organic solvents; sparingly soluble in water.[3] |

| 2-(2,4-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | N/A | Likely soluble in polar organic solvents; sparingly soluble in water.[4] |

The predicted LogP value of 1.8 for this compound suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. The presence of polar functional groups, namely the ether and acetohydrazide moieties, is expected to confer some solubility in polar organic solvents. However, the nonpolar dimethylphenoxy group will limit its aqueous solubility. Generally, phenoxyacetohydrazide derivatives are predicted to have moderate to low water solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following detailed experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Selection of solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (aq)

-

5% Hydrochloric Acid (aq)

-

Ethanol

-

Methanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.[5]

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a standard curve.

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials until equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.

-

Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

References

- 1. m.molbase.com [m.molbase.com]

- 2. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,6-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 767091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

Phenoxyacetohydrazide Derivatives: A Comprehensive Technical Guide on Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetohydrazide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial agents.

Core Concepts and Therapeutic Potential

Phenoxyacetohydrazide derivatives are characterized by a core structure featuring a phenoxy group linked to an acetohydrazide moiety. This basic framework allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[1] The inherent biological activities of the phenoxyacetic acid and hydrazide components, coupled with the introduction of various substituents, have led to the development of potent therapeutic candidates.[1][2]

The therapeutic potential of these derivatives stems from their ability to interact with various biological targets. Notably, they have shown inhibitory activity against key enzymes such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are pivotal in inflammation and angiogenesis.[1][3] Furthermore, certain derivatives exhibit significant antimicrobial and anticancer effects, suggesting a multifactorial mechanism of action that may involve the disruption of cellular signaling pathways and induction of apoptosis.[3]

Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process.[3] The first step involves the O-alkylation of a substituted phenol with an alkyl chloroacetate to form an ester intermediate.[3] This is followed by hydrazinolysis of the ester to yield the final phenoxyacetohydrazide product.[3]

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

2-(2,3-Dimethylphenoxy)acetohydrazide: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,3-Dimethylphenoxy)acetohydrazide is a valuable bifunctional building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of heterocyclic compounds. Its structure, incorporating a phenoxyacetic acid scaffold and a reactive hydrazide moiety, allows for diverse chemical transformations, leading to molecules with significant potential in medicinal chemistry and materials science. This technical guide details the synthesis, chemical properties, and key applications of this compound, providing experimental protocols and highlighting its role in the development of novel bioactive agents.

Introduction

Hydrazide derivatives are a cornerstone in synthetic organic chemistry, renowned for their utility in constructing nitrogen-containing heterocycles. Among these, phenoxyacetohydrazides have garnered considerable attention due to their straightforward synthesis and the diverse biological activities exhibited by their derivatives. The core structure, featuring an ether linkage and an acetohydrazide group, provides a flexible scaffold that can be readily modified. The incorporation of a 2,3-dimethylphenyl moiety introduces specific steric and electronic properties that can influence the chemical reactivity and biological profile of the resulting molecules. This guide focuses on the synthesis and synthetic applications of this compound as a key intermediate for generating novel chemical entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis.

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate

This protocol is adapted from the synthesis of analogous phenoxyacetates.

-

To a solution of 2,3-dimethylphenol (0.1 mol) in anhydrous acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added.

-

Ethyl chloroacetate (0.11 mol) is added dropwise to the reaction mixture.

-

The mixture is refluxed with stirring for 12-18 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to yield the crude ester.

-

The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrazinolysis of similar phenoxyacetate esters.[1]

-

To a solution of ethyl 2-(2,3-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL), hydrazine hydrate (99%, 0.2 mol) is added.[2]

-

The reaction mixture is heated at reflux for 6-10 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess solvent is removed by distillation.

-

On cooling, the solid product, this compound, crystallizes out.

-

The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, methylene protons of the OCH₂ group, and exchangeable protons of the NH and NH₂ groups. |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, the methylene carbon, and the carbonyl carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-O-C stretching (ether). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Expected Spectroscopic Data for this compound.

Applications in Organic Synthesis: A Versatile Building Block

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The terminal amino group of the hydrazide moiety is a potent nucleophile, readily reacting with electrophilic species, particularly carbonyl compounds.

Caption: Synthetic pathways utilizing this compound.

Synthesis of Hydrazones

The most common reaction of this compound involves its condensation with various aldehydes and ketones to form the corresponding N'-substituted-2-(2,3-dimethylphenoxy)acetohydrazides, commonly known as hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.[2]

-

A mixture of this compound (1 mmol) and a substituted aldehyde or ketone (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is prepared.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 2-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude hydrazone is washed with a cold solvent and can be recrystallized to obtain a pure product.

Precursor to Heterocyclic Systems

The resulting hydrazones are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

-

1,3,4-Oxadiazoles: These can be synthesized from this compound by reaction with carbon disulfide in the presence of a base, followed by further transformations.

-

Pyrazoles: Reaction of the parent hydrazide with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives.

-

4-Thiazolidinones and 2-Azetidinones: The intermediate hydrazones can undergo cyclocondensation reactions with reagents like thioglycolic acid or chloroacetyl chloride to yield 4-thiazolidinones and 2-azetidinones, respectively.

Potential Biological Significance

While there is no specific biological data reported for this compound itself, the broader class of phenoxy acetohydrazide derivatives and their corresponding hydrazones have been investigated for a range of biological activities.

-

Antimicrobial Activity: Many hydrazone derivatives of phenoxy acetohydrazides have demonstrated promising antibacterial and antifungal properties. The lipophilicity introduced by the dimethylphenoxy group may enhance cell membrane permeability, potentially contributing to antimicrobial efficacy.

-

Anticonvulsant Activity: The hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore in many anticonvulsant drugs. Derivatives of this compound could be explored for their potential to modulate neuronal excitability. For instance, a study on pyranone derivatives showed that a compound carrying a 4-[(2,3-dimethylphenyl)piperazin-1-yl]methyl substituent exhibited activity in a subcutaneous Metrazol (scMet) test at a dose of 300 mg/kg.[3]

-

Anti-inflammatory and Analgesic Activity: Phenoxyacetic acid derivatives are structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a hydrazide and subsequently a hydrazone functionality can lead to compounds with potential anti-inflammatory and analgesic effects.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo straightforward condensation reactions to form hydrazones, which in turn can be cyclized into a variety of heterocyclic systems, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The exploration of derivatives of this compound is a promising avenue for the development of new therapeutic agents with potential antimicrobial, anticonvulsant, and anti-inflammatory activities. This guide provides a foundational understanding of the synthesis and reactivity of this compound, encouraging its wider application in the pursuit of novel chemical entities.

References

Methodological & Application

Application Note and Protocol for In Vitro Antimicrobial Assay of 2-(2,3-Dimethylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties. This document provides a detailed protocol for conducting in vitro antimicrobial assays of 2-(2,3-Dimethylphenoxy)acetohydrazide, a member of the phenoxyacetohydrazide family. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for preliminary screening, are standard procedures in antimicrobial susceptibility testing. While specific antimicrobial data for this compound is not yet publicly available, this protocol provides a robust framework for its evaluation. It is hypothesized that, similar to other hydrazide derivatives, the antimicrobial mechanism of action may involve the inhibition of essential bacterial enzymes such as DNA gyrase.[1][2]

Data Presentation

The quantitative results from the in vitro antimicrobial assays should be summarized in clearly structured tables for straightforward interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

| Test Compound | Microorganism | ATCC Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 29213 | [Insert Value] |

| This compound | Escherichia coli | 25922 | [Insert Value] |

| This compound | Pseudomonas aeruginosa | 27853 | [Insert Value] |

| This compound | Enterococcus faecalis | 29212 | [Insert Value] |

| Ciprofloxacin (Positive Control) | Staphylococcus aureus | 29213 | [Insert Value] |

| Ciprofloxacin (Positive Control) | Escherichia coli | 25922 | [Insert Value] |

| Ciprofloxacin (Positive Control) | Pseudomonas aeruginosa | 27853 | [Insert Value] |

| Ciprofloxacin (Positive Control) | Enterococcus faecalis | 29212 | [Insert Value] |

| DMSO (Negative Control) | Staphylococcus aureus | 29213 | > Maximum Conc. |

| DMSO (Negative Control) | Escherichia coli | 25922 | > Maximum Conc. |

| DMSO (Negative Control) | Pseudomonas aeruginosa | 27853 | > Maximum Conc. |

| DMSO (Negative Control) | Enterococcus faecalis | 29212 | > Maximum Conc. |

Table 2: Zone of Inhibition of this compound against Standard Bacterial Strains (Agar Well Diffusion Method)

| Test Compound (Concentration) | Microorganism | ATCC Strain | Zone of Inhibition (mm) |

| This compound (e.g., 100 µg/mL) | Staphylococcus aureus | 29213 | [Insert Value] |

| This compound (e.g., 100 µg/mL) | Escherichia coli | 25922 | [Insert Value] |

| This compound (e.g., 100 µg/mL) | Pseudomonas aeruginosa | 27853 | [Insert Value] |

| This compound (e.g., 100 µg/mL) | Enterococcus faecalis | 29212 | [Insert Value] |

| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Staphylococcus aureus | 29213 | [Insert Value] |

| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Escherichia coli | 25922 | [Insert Value] |

| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Pseudomonas aeruginosa | 27853 | [Insert Value] |

| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Enterococcus faecalis | 29212 | [Insert Value] |

| DMSO (Negative Control) | Staphylococcus aureus | 29213 | 0 |

| DMSO (Negative Control) | Escherichia coli | 25922 | 0 |

| DMSO (Negative Control) | Pseudomonas aeruginosa | 27853 | 0 |

| DMSO (Negative Control) | Enterococcus faecalis | 29212 | 0 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Test Compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in sterile MHB to achieve the desired starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the test compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing 100 µL of MHB and the bacterial inoculum, but no test compound).

-

Well 12 will serve as the sterility control (containing 100 µL of MHB only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compound in each well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control.

-

Agar Well Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Positive control antibiotic

-

Solvent for the test compound (e.g., DMSO)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip (to create wells)

-

Incubator (37°C)

-

Calipers or a ruler

Protocol:

-

Preparation of MHA Plates:

-

Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

-

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a uniform bacterial lawn.

-

Allow the plate to dry for a few minutes with the lid slightly ajar.

-

-

Creation of Wells and Application of Test Compound:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

-

Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into a designated well.

-

In separate wells, add the positive control antibiotic and the solvent (negative control).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers or a ruler.

-

Mandatory Visualizations

References

- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

Application Notes and Protocols for Antifungal Screening of Novel Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is a critical area of research, and hydrazide-containing compounds have shown promise as a versatile scaffold for the design of new therapeutic agents.[1][2][3] These application notes provide detailed protocols for the initial in vitro screening of novel hydrazide compounds for antifungal activity, including methods for determining fungistatic/fungicidal concentrations and assessing cytotoxicity. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4][5][6][7][8]

Key Methodologies for In Vitro Antifungal Susceptibility Testing

Two primary methods are widely accepted for the in vitro susceptibility testing of antifungal agents: broth microdilution and disk diffusion.

-

Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5][6][7][8] This quantitative method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid medium.

-

Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antifungal activity. It involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate inoculated with a fungal suspension. The presence of a zone of growth inhibition around the disk indicates antifungal activity.

Data Presentation: Antifungal Activity of Hydrazide Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazide and hydrazone derivatives against common fungal pathogens, as reported in the scientific literature.

Table 1: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Candida albicans

| Compound ID | Chemical Class | MIC (µg/mL) | Reference |

| Hyd.H | Hydrazine-based pyrrolidinone | 9.6 | [1] |

| Hyd.OCH3 | Hydrazine-based pyrrolidinone | 11.1 | [1] |

| Hyd.Cl | Hydrazine-based pyrrolidinone | 5.6 | [1] |

| Compound 2a | Thiazolyl-hydrazone | >32 | [9] |

| Compound 1d | Thiazolyl-hydrazone | 0.0312 - 2 | [9] |

| Compound A11 | N'-phenylhydrazide | 1.9 | [10] |

| Compound B14 | N'-phenylhydrazide | <4 | [10] |

| Compound D5 | N'-phenylhydrazide | <4 | [10] |

| Anaf compounds | Sulfonyl hydrazone | 4 - 64 | [11] |

Table 2: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Other Fungal Species

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| Compound 13a | Candida parapsilosis | 16 - 32 | [12] |

| Compound 7b | Candida parapsilosis | 8 - 16 | [12] |

| Compound 13a | Trichosporon asahii | 16 - 32 | [12] |

| Compound 7b | Trichosporon asahii | 8 - 16 | [12] |

| HC5 | Microsporum canis | ≤ 32 | [13] |

| HC6 | Microsporum canis | ≤ 32 | [13] |

| Compound 1b | Aspergillus brasiliensis | 15.62 | [14] |

| Compound 1g | Aspergillus brasiliensis | 15.62 | [14] |

Cytotoxicity Assessment

Early-stage assessment of cytotoxicity is crucial to evaluate the therapeutic potential of novel compounds. The MTT assay is a widely used colorimetric method to determine the viability of mammalian cells in response to a test compound.[15][16][17]

Table 3: Cytotoxicity of Hydrazide/Hydrazone Derivatives against Mammalian Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Hyd.H, Hyd.OCH3, Hyd.Cl | Human cancer cell lines | > 50 µg/mL | [1][3] |

| Compound 15 | A549 (Lung carcinoma) | 29.59 | [18] |

| Compound 15 | MCF-7 (Breast cancer) | 27.70 | [18] |

| Compound 11 | HCT-116 (Colon carcinoma) | 2.5 | [19] |

| Compound 5b | HCT-116 (Colon carcinoma) | 3.2 | [19] |

| Compound 13 | HCT-116 (Colon carcinoma) | 3.7 | [19] |

| Compound 14d | HCT116 (Colon carcinoma) | 0.25 | [20] |

| Compound 16f | HCT116 (Colon carcinoma) | 0.09 | [20] |

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and can be adapted for yeasts.[4][5][6][7][8]

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Vortex mixer

-

Pipettes and sterile tips

-

Test hydrazide compounds

-

Positive control antifungal (e.g., Fluconazole)

-

Fungal isolates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the hydrazide compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest desired test concentration.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations.

-

-

Inoculum Preparation:

-

Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).

-

For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

For molds, gently scrape the surface of the culture with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the turbidity of the supernatant to 80-82% transmittance at 530 nm. Dilute this suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of each compound dilution to the appropriate wells.

-

Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).

-

-

Reading and Interpretation:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the hydrazide compound that shows no visible growth (or a significant reduction in growth, e.g., ≥50%, depending on the endpoint criteria).

-

Alternatively, a microplate reader can be used to measure absorbance at a suitable wavelength (e.g., 405 or 490 nm).

-

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of hydrazide compounds against mammalian cell lines.[15][16][17]

Materials:

-

96-well, flat-bottom microtiter plates

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test hydrazide compounds

-

Positive control (e.g., Doxorubicin)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydrazide compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

-

Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

-

Signaling Pathways and Experimental Workflows

Fungal Signaling Pathways as Potential Targets

Many antifungal agents target specific pathways essential for fungal survival and not present in mammalian cells. Two key pathways are ergosterol biosynthesis and chitin synthesis.

-

Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[21][22][23][24][25] Its disruption leads to increased membrane permeability and cell death. Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14-α-demethylase (Erg11p/CYP51), a key step in this pathway.

Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.

-

Chitin Synthesis Pathway: Chitin is a structural polysaccharide in the fungal cell wall, providing rigidity and protection.[26][27][28][29][30] Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and cell lysis.

Caption: Simplified Chitin Synthesis Pathway in Fungi.

Experimental Workflow for Antifungal Screening

The overall workflow for the initial screening of novel hydrazide compounds is a multi-step process designed to efficiently identify promising candidates for further development.

Caption: General Workflow for Antifungal Screening.

References

- 1. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Antifungal Properties of Hydrazine-Based Compounds against Candida albicans | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. scribd.com [scribd.com]

- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. davidmoore.org.uk [davidmoore.org.uk]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. mdpi.com [mdpi.com]

- 28. academic.oup.com [academic.oup.com]

- 29. mdpi.com [mdpi.com]

- 30. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Cytotoxicity of 2-(2,3-Dimethylphenoxy)acetohydrazide on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the methodologies for assessing the cytotoxic effects of 2-(2,3-Dimethylphenoxy)acetohydrazide on various cancer cell lines. While specific experimental data for this particular compound is not extensively available in published literature, the protocols outlined herein are based on established methods for evaluating the anticancer properties of structurally related hydrazide and acetohydrazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The experimental workflows and data presentation formats are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of results. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity and apoptosis assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Type of Cancer | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by this compound

| Cancer Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | e.g., IC50 value | Data to be determined | Data to be determined |

| MDA-MB-231 | e.g., IC50 value | Data to be determined | Data to be determined |

| HeLa | e.g., IC50 value | Data to be determined | Data to be determined |

| A549 | e.g., IC50 value | Data to be determined | Data to be determined |

| HepG2 | e.g., IC50 value | Data to be determined | Data to be determined |

| PC-3 | e.g., IC50 value | Data to be determined | Data to be determined |

Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the molecular mechanism of apoptosis by detecting changes in the expression of key regulatory proteins.[3]

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Potential Signaling Pathway

Many hydrazide derivatives exert their anticancer effects by inducing apoptosis. A common mechanism involves the modulation of the intrinsic (mitochondrial) apoptotic pathway. Treatment with the compound can lead to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, including the executioner caspase-3, which ultimately leads to cell death.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on general methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. No specific cytotoxicity data for this compound on cancer cell lines was found in the public domain at the time of writing.

References

analytical HPLC method for 2-(2,3-Dimethylphenoxy)acetohydrazide purity assessment

Analytical HPLC Method for Purity Assessment of 2-(2,3-Dimethylphenoxy)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate potentially used in the synthesis of various biologically active molecules. Ensuring the purity of such intermediates is a critical step in drug discovery and development to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound, allowing for the separation and quantification of the main compound from its potential process-related impurities and degradation products.

The described method is selective, precise, and accurate, making it suitable for routine quality control analysis in a research or manufacturing environment. The protocol provided herein offers a comprehensive guide, from sample preparation to data analysis, to ensure reproducible results.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a suitable chromatography data system (CDS).

Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

This compound reference standard (purity >99.5%)

-

Blank solvent (Diluent): Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1. These conditions were selected to provide optimal separation and peak shape for this compound and its potential impurities.

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

2. Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3. Sample Solution Preparation

-

Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Sample Solution (100 µg/mL): Pipette 1 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4. HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank solvent to ensure no interfering peaks are present.

-

Inject 10 µL of the Working Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor, and theoretical plates).

-

Inject 10 µL of the Working Sample Solution.

-

Run the analysis according to the gradient program outlined in Table 1.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

| Run Time | 35 minutes |

Table 2: Hypothetical Purity Assessment Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.5 | 15,000 | 0.30 | Impurity A |

| 2 | 12.8 | 4,950,000 | 99.00 | This compound |

| 3 | 15.2 | 20,000 | 0.40 | Impurity B |

| 4 | 18.9 | 15,000 | 0.30 | Impurity C |

| Total | 5,000,000 | 100.00 |

Mandatory Visualization

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The method is highly specific and can effectively separate the main compound from its potential impurities. The detailed protocol and clear data presentation format make this method easy to implement in any analytical laboratory for routine quality control, thereby supporting the development of safe and effective pharmaceutical products.

Developing Derivatives of 2-(2,3-Dimethylphenoxy)acetohydrazide for Enhanced Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel derivatives of 2-(2,3-dimethylphenoxy)acetohydrazide. The aim is to guide researchers in developing compounds with enhanced anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis of this compound and its Derivatives

The development of bioactive derivatives commences with the synthesis of the core scaffold, this compound, followed by its derivatization, typically through the formation of Schiff bases (N-arylideneacetohydrazides).

Synthesis Workflow

A general synthetic workflow involves a two-step process to obtain the parent hydrazide, followed by a condensation reaction to generate the final derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate

-

To a solution of 2,3-dimethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

-

To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

-

Reflux the reaction mixture for 12-16 hours.